(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

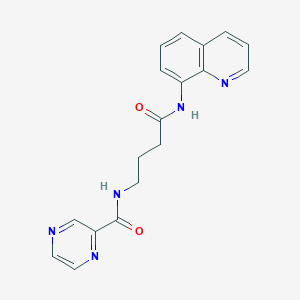

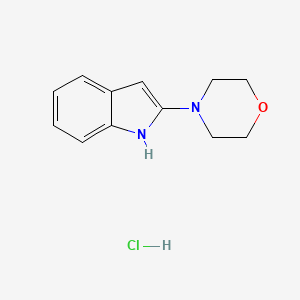

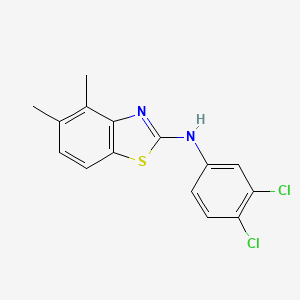

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound with a molecular formula of C13H14N4O. It belongs to a class of compounds that have been studied for their potential antiviral properties .

Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, azirine-triazole hybrids were selectively synthesized by the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .Aplicaciones Científicas De Investigación

Triazole Derivatives in Drug Development

Triazole derivatives are recognized for their significant biological activities and have been the subject of numerous studies aimed at developing new drugs. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities with potential therapeutic applications. There is a continuous interest in finding more efficient and environmentally friendly methods for preparing these compounds, reflecting ongoing challenges in green chemistry, energy saving, and sustainability. The development of triazole derivatives is not only crucial for addressing new diseases but also for combating antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthesis and Applications in Material Science and Nanotechnology

The synthesis of 1,2,3-triazoles, particularly 1,4-disubstituted 1,2,3-triazoles, has been a focal point of research due to their broad spectrum of biological activities and applications in drug discovery, bioconjugation, material science, and solid-phase organic synthesis. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a key method for synthesizing these compounds, offering simplicity, high selectivity, and yields. This methodology has propelled the exploration of 1,2,3-triazoles for developing new biologically active compounds and materials with potential industrial applications (Kaushik et al., 2019).

Eco-friendly Procedures in Triazole Synthesis

Recent advances in the eco-friendly synthesis of 1,2,3-triazoles highlight the shift towards sustainable chemical processes. The review of eco-friendly methods for triazole synthesis underlines the importance of new and recoverable catalysts, such as biosourced compounds and nanoparticle-based catalysts. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, demonstrating the potential for the industrial synthesis of drugs and other applications. The adoption of these eco-friendly procedures aligns with the broader goals of reducing environmental impact and enhancing sustainability in chemical manufacturing (de Souza et al., 2019).

Propiedades

IUPAC Name |

(2,6-difluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-15-4-5-16-18/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMIZBNCYFUQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-fluoro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-thienyl}benzamide](/img/structure/B2471131.png)

![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(4-methylphenyl)amino]methyl}-2-methoxyphenol](/img/structure/B2471133.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2471143.png)